Compound Description: 3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine is a key intermediate in the synthesis of 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934), a potent potassium channel activator. []
Relevance: This compound shares the core 3,4-dihydro-2H-1,4-benzoxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. It highlights the importance of this core structure for potassium channel activating effects. []
Compound Description: YM934 is a potent potassium channel activator with a more pronounced oral antihypertensive effect than cromakalim in conscious spontaneously hypertensive rats. []
Relevance: This compound is derived from 3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine and demonstrates the potential for modifications on the benzoxazine core to yield compounds with potent biological activities. Like N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, it features substitutions at the 4 and 6 positions of the benzoxazine ring, showcasing possible avenues for structural modifications and exploration of biological activities. []
Compound Description: This class of compounds is subject to selective N-alkylation under phase transfer catalysis. Alkylation of the 4-alkyl derivatives at position 2 using sodium hydride as a base yields 2,4-dialkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. []
Relevance: These compounds highlight the reactivity and possibilities of N-alkylation at the 2-position of the benzoxazine ring, a modification also present in N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []
Compound Description: This series of compounds was designed as histone deacetylase inhibitors. Benzyl-containing derivatives exhibited stronger anticancer activity and HDAC inhibition compared to alkyl-substituted counterparts. []
Relevance: The presence of the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine core structure and the exploration of different substituents at the 4 and 6 positions offer valuable insights into structure-activity relationships, potentially applicable to N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []
Compound Description: ML276 is a submicromolar inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) identified through high-throughput screening. It exhibits good drug-like properties, including high solubility and moderate microsomal stability. []
Relevance: Although containing a benzothiazine core instead of the benzoxazine core of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, ML276 demonstrates the potential of similar heterocyclic scaffolds for developing inhibitors with potential therapeutic applications. []
Compound Description: This series of compounds was designed as potent and water-soluble Na/H exchange inhibitors. They showed greater potency compared to analogous N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines. []
Relevance: These compounds showcase the impact of changing the oxygen atom in the benzoxazine ring to sulfur on biological activity, potentially providing valuable insights into the structure-activity relationships for N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []
Compound Description: KB-R9032 is a potent and highly water-soluble Na/H exchange inhibitor. [, ]
Relevance: This compound shares the core 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and showcases the potential for developing potent inhibitors with this scaffold. The presence of different substituents at the 2, 4, and 6 positions provides further insights into the structure-activity relationships within this class of compounds. [, ]
Compound Description: This series was developed as potent serotonin-3 (5-HT3) receptor antagonists, showing superior potency compared to the 3-oxo analogs. [, ]
Relevance: These compounds highlight the significance of the 3,4-dihydro-2H-1,4-benzoxazine core for 5-HT3 receptor antagonism. The exploration of various substituents at the 4, 6, and 8 positions offers valuable insights into the structure-activity relationships for this receptor target, relevant to understanding the potential activity of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. [, ]
Compound Description: These derivatives were investigated as serotonin-3 (5-HT3) receptor antagonists. Substitution at the 2 position of the benzoxazine ring influenced the antagonistic activity, with dimethyl > methyl > dihydro > phenyl. []
Relevance: These compounds, along with the 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, demonstrate the potential of the benzoxazine scaffold for 5-HT3 receptor antagonism and provide valuable information regarding the structure-activity relationships of substituents on the benzoxazine core. This information can be valuable in understanding the potential biological activity of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []
Compound Description: This compound was synthesized and characterized by single-crystal X-ray diffraction. []
Relevance: This compound illustrates the feasibility of synthesizing and characterizing novel derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, similar to N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []
Compound Description: This compound is a known protox inhibitor synthesized from 7-fluoro-2H-benz[1,4]oxazin-3(4H)-one. []
Relevance: The presence of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core and the fluorine substituent at the 7-position make it a valuable structural analog of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, providing insight into potential protox inhibitory activity. []
Compound Description: This compound is also a known protox inhibitor, synthesized from 7-fluoro-3,4-dihydro-2-methylbenzoxazinone. []
Relevance: Similar to the previous compound, this molecule shares the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core and a fluorine substituent at the 7-position with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, providing further structural insights into potential protox inhibitory activity. []
Compound Description: B2055 is a novel N-phenylphthalimide compound with potent protox-inhibiting herbicidal activity. It is prepared by iodination of 2-(7-fluoro-4-(prop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo-[b]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (flumioxazin). []
Relevance: This compound shares the core 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, indicating the potential of this scaffold for herbicidal activity. []
Compound Description: This series of compounds displays varying degrees of fungicidal activity. []
Relevance: These compounds, similar to N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, contain the core 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine structure and exemplify the potential for this scaffold in developing fungicidal agents. []
Compound Description: G10 is a synthetic small molecule characterized as an indirect activator of human STING-dependent phenotypes, triggering IRF3/IFN-associated transcription and demonstrating antiviral activity against emerging Alphavirus species. []
Relevance: Although G10 contains a benzothiazine core instead of a benzoxazine core like N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, it highlights the potential of similar heterocyclic scaffolds for modulating the STING pathway and exhibiting antiviral activity. The presence of a halogenated benzyl group and a carboxamide substituent further emphasizes the potential for modifying these scaffolds to achieve desired biological activities. []
Compound Description: DBTB-1 is a novel BKCa channel modulator identified through a chemical library screening. It primarily affects the deactivation kinetics of the channel, leading to prolonged open states and increased open-state probability. []
Relevance: This compound shares the core 3-oxo-3,4-dihydro-2H-1,4-benzoxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and demonstrates the potential for this scaffold to act as a BKCa channel modulator. While DBTB-1 features a thiazole ring and benzamide substituent, exploring different substitutions, like the sulfonamide in the target compound, could yield new BKCa channel modulators with unique properties. []
N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine
Compound Description: This series of compounds exhibits potent cytotoxic activity, particularly against specific tumor cell lines like 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. The presence of both a difluorobenzoxazine fragment and a purine residue linked by a specific length chain is crucial for their activity. []
Relevance: While these compounds possess a 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine core rather than the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, they highlight the potential of modifying the benzoxazine scaffold and incorporating a purine residue for achieving cytotoxic activity. This suggests exploring similar modifications to the target compound for potential antitumor applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.